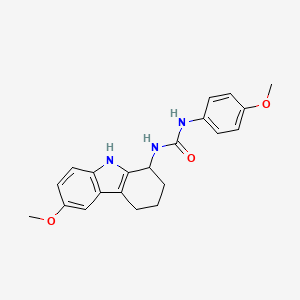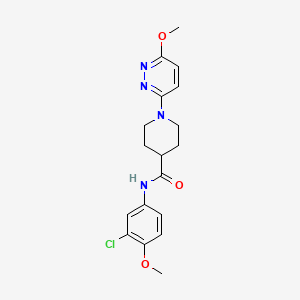
N-(4-Methoxyphenyl)-N'-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxyphenyl)-N’-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N’-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)urea typically involves the reaction of 4-methoxyaniline with 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and efficiency. The choice of solvents and reagents may also be tailored to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methoxyphenyl)-N’-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The urea moiety can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(4-Methoxyphenyl)-N’-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)urea depends on its specific biological target. For example, if it exhibits anticancer activity, it may interact with cellular proteins or enzymes involved in cell proliferation and apoptosis. The exact molecular targets and pathways would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methoxyphenyl)-N’-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)urea: Lacks the methoxy group on the carbazole ring.
N-(4-Methoxyphenyl)-N’-(6-methoxy-1H-indol-1-YL)urea: Contains an indole ring instead of a carbazole ring.
Uniqueness
N-(4-Methoxyphenyl)-N’-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)urea is unique due to the presence of both methoxy groups and the carbazole ring, which may confer specific biological activities and chemical properties not found in similar compounds.
Propiedades
Fórmula molecular |
C21H23N3O3 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-3-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea |
InChI |
InChI=1S/C21H23N3O3/c1-26-14-8-6-13(7-9-14)22-21(25)24-19-5-3-4-16-17-12-15(27-2)10-11-18(17)23-20(16)19/h6-12,19,23H,3-5H2,1-2H3,(H2,22,24,25) |
Clave InChI |
NASAIFUEWWJRET-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide](/img/structure/B14933548.png)
![4-(4-fluorophenyl)-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B14933552.png)
![4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14933558.png)
![N-(2-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B14933559.png)
![3-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B14933567.png)
![3-(3-chlorophenyl)-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14933571.png)

![4-(4-fluorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B14933586.png)
![N-methyl-3-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide](/img/structure/B14933592.png)
![2-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B14933597.png)

![3-(1,3-benzothiazol-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14933609.png)
![methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B14933613.png)
![5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide](/img/structure/B14933618.png)
